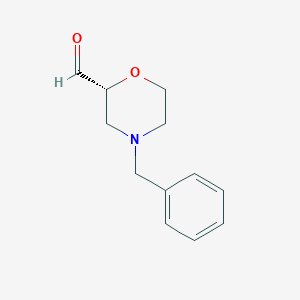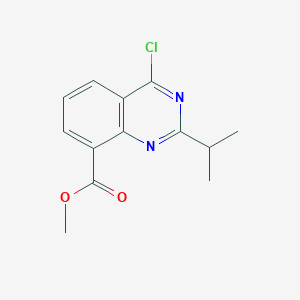
Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate is a quinazoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinazoline derivatives are significant due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate, typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization using acetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often employ green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve efficiency.
化学反应分析
Types of Reactions
Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of quinazoline N-oxides back to quinazolines using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinazoline ring, often using halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, hydrogen peroxide, sodium borohydride, and various halogens. Reaction conditions typically involve refluxing in solvents like acetic acid or methanol .
Major Products
Major products formed from these reactions include quinazoline N-oxides, reduced quinazolines, and various substituted quinazoline derivatives .
科学研究应用
Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate has numerous scientific research applications:
作用机制
The mechanism of action of Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular pathways involved in disease progression, such as cancer cell proliferation .
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline derivatives like:
Uniqueness
Methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl ester group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C13H13ClN2O2 |
|---|---|
分子量 |
264.71 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-propan-2-ylquinazoline-8-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-7(2)12-15-10-8(11(14)16-12)5-4-6-9(10)13(17)18-3/h4-7H,1-3H3 |
InChI 键 |
OFZOSCPGOJTCGS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(C=CC=C2C(=O)OC)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


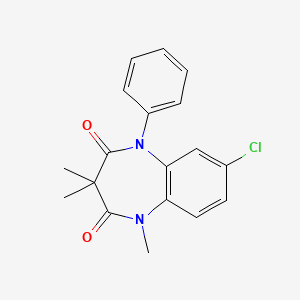
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
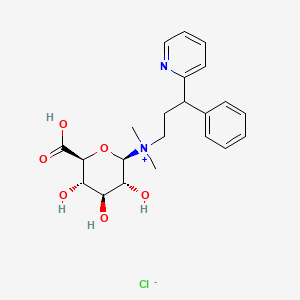
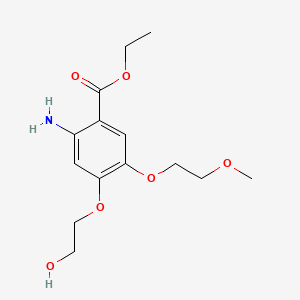
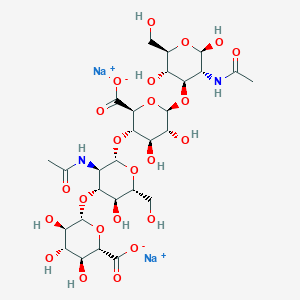

![(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13854564.png)
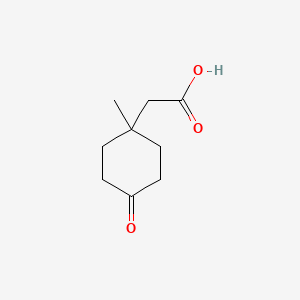
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
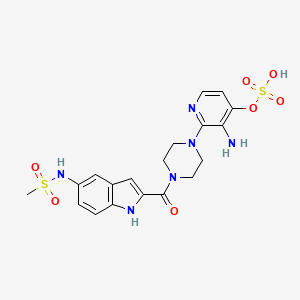
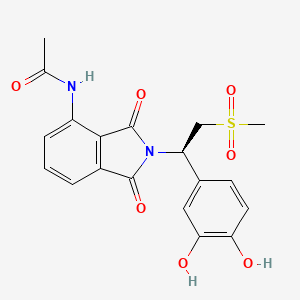
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
